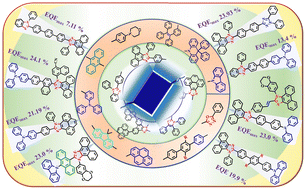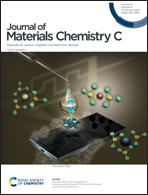Recent progress in imidazole based efficient near ultraviolet/blue hybridized local charge transfer (HLCT) characteristic fluorophores for organic light-emitting diodes
Journal of Materials Chemistry C Pub Date: 2022-10-04 DOI: 10.1039/D2TC03601K
Abstract
Organic light-emitting diodes (OLEDs) are the most successful invention in organic electronics in today's market and have received persistent attention from industrial and scientific communities. OLEDs have rapidly developed into one of the leading technologies for full-color displays and lighting technologies owing to their outstanding features, including good color quality, wide viewing angle, and fascinating flexibility. Imidazole-based heterocyclic moieties have been widely explored for OLED applications, and their flexibility for designing molecules with different functionality is well established. This review summarizes the light-emission mechanisms of electroluminescent fluorophores, followed by a comprehensive review of imidazole-based near-ultraviolet/deep-blue organic fluorophores, fundamental principles regarding molecular design, and the structure–property relationships of hybridized local and charge transfer (HLCT) OLEDs.

Recommended Literature
- [1] Bullet-like microstructured nickel ammonium phosphate/graphene foam composite as positive electrode for asymmetric supercapacitors
- [2] Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†
- [3] Benzoic acid resin (BAR): a heterogeneous redox organocatalyst for continuous flow synthesis of benzoquinones from β-O-4 lignin models†
- [4] Bulk transport and oxygen surface exchange of the mixed ionic–electronic conductor Ce1−xTbxO2−δ (x = 0.1, 0.2, 0.5)†
- [5] Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†
- [6] Back matter
- [7] Can the analyte-triggered asymmetric autocatalytic Soai reaction serve as a universal analytical tool for measuring enantiopurity and assigning absolute configuration?
- [8] C8–H bond activation vs. C2–H bond activation: from naphthyl amines to lactams†
- [9] Bulk self-assembly and ionic conductivity of a block copolymer containing an azobenzene-based liquid crystalline polymer and a poly(ionic liquid)
- [10] Cellulose-based spreadable new thixo gels: synthesis and their characterization†










